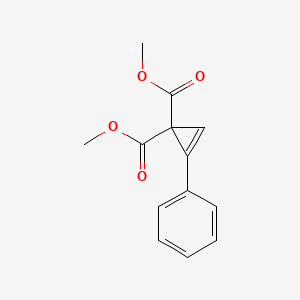

Dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate

CAS No.: 170751-24-3

Cat. No.: VC16852897

Molecular Formula: C13H12O4

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 170751-24-3 |

|---|---|

| Molecular Formula | C13H12O4 |

| Molecular Weight | 232.23 g/mol |

| IUPAC Name | dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate |

| Standard InChI | InChI=1S/C13H12O4/c1-16-11(14)13(12(15)17-2)8-10(13)9-6-4-3-5-7-9/h3-8H,1-2H3 |

| Standard InChI Key | DFJYCHBNMCMJAL-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1(C=C1C2=CC=CC=C2)C(=O)OC |

Introduction

Structural and Molecular Characteristics

Dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate (C₁₃H₁₂O₄) features a cyclopropene ring with a phenyl group at the 2-position and two methyl ester groups at the 1,1-positions. The unsaturated cyclopropene ring introduces significant angle strain, rendering the compound highly reactive toward ring-opening and cycloaddition reactions. Key structural data derived from nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography confirm the cis arrangement of the ester groups and the planar geometry of the cyclopropene moiety .

Table 1: Physical and Spectroscopic Properties

The ¹H NMR spectrum reveals aromatic protons at δ 7.62–7.44 ppm and a singlet at δ 6.89 ppm corresponding to the cyclopropene vinylic proton. The methyl ester groups resonate as singlets at δ 3.76 and 3.72 ppm, consistent with their equivalence in the symmetric structure .

Reactivity and Mechanistic Insights

The cyclopropene ring in dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate undergoes ring-opening reactions under electrophilic or thermal conditions. Quantum chemical calculations (B3LYP/6-31G(d)/LanL2DZ) suggest that the ring strain (≈50 kcal/mol) drives its reactivity, enabling participation in Diels-Alder reactions and nucleophilic additions .

Electrophilic Additions

In the presence of Brønsted acids, the cyclopropene ring opens to form allylic cations, which can trap nucleophiles such as chloride or water. For example, treatment with HCl yields chlorinated malonate derivatives, analogous to the behavior of donor-acceptor cyclopropanes .

Cycloadditions

The compound acts as a dienophile in [4+2] cycloadditions with dienes, producing bicyclic intermediates. This reactivity parallels that of related cyclopropanes but proceeds at lower temperatures due to increased ring strain .

Comparative Analysis with Cyclopropane Analogs

Dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate exhibits distinct reactivity compared to its saturated counterpart, dimethyl 2-phenylcyclopropane-1,1-dicarboxylate:

Table 3: Cyclopropene vs. Cyclopropane Reactivity

| Property | Cyclopropene Derivative | Cyclopropane Derivative |

|---|---|---|

| Ring strain | High (≈50 kcal/mol) | Moderate (≈27 kcal/mol) |

| Electrophilic reactivity | Rapid ring-opening | Requires strong Lewis acids |

| Thermal stability | Decomposes above 100°C | Stable up to 150°C |

The unsaturated ring enhances electrophilicity, making the cyclopropene derivative more reactive toward nucleophiles and dienophiles.

Applications in Organic Synthesis

This compound serves as a precursor to polycyclic aromatics and heterocycles. For instance, its Diels-Alder adducts undergo retro-cycloaddition to generate substituted naphthalenes, which are valuable in medicinal chemistry . Recent studies highlight its potential in synthesizing antiviral and anticancer agents, though further pharmacological validation is required .

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral cyclopropene derivatives.

-

Photophysical Studies: Investigating the compound’s fluorescence properties for sensor applications.

-

Biological Screening: Evaluating its bioactivity against microbial and cancer cell lines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume